molecular formula C24H20N4O3 B11005903 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B11005903
M. Wt: 412.4 g/mol
InChI Key: HWTIMHUUTFBTKW-UHFFFAOYSA-N
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Description

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that belongs to the class of isoindoloquinazolinones This compound is characterized by its unique structure, which includes a fused isoindole and quinazoline ring system

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C24H20N4O3/c29-21(26-15-16-7-5-6-13-25-16)12-14-27-22-17-8-1-2-9-18(17)24(31)28(22)20-11-4-3-10-19(20)23(27)30/h1-11,13,22H,12,14-15H2,(H,26,29)

InChI Key

HWTIMHUUTFBTKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide typically involves a multicomponent reaction. One common method is the Povarov reaction, which is a three-component reaction involving anilines, alkenes, and 2-formylbenzoic acid . This reaction is often carried out in the presence of eutectic solvents, such as a mixture of choline chloride and zinc chloride, which act as both the reaction medium and catalyst . The reaction conditions are generally mild, with short reaction times and simple work-up procedures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of multicomponent reactions and the use of eutectic solvents can be scaled up for industrial applications. The use of reusable solvents and mild reaction conditions makes this approach environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline and isoindole derivatives, which can have different pharmacological properties.

Scientific Research Applications

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide belongs to a class of isoindole and quinazoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O4C_{23}H_{22}N_{4}O_{4} with a molecular weight of approximately 406.45 g/mol. The structural features include:

  • An isoindole moiety providing a rigid framework.
  • A quinazoline ring contributing to its biological activity.
  • A pyridinylmethyl side chain enhancing solubility and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds related to isoindole and quinazoline derivatives exhibit significant anticancer properties. For instance, in a screening against various cancer cell lines such as HT29 (colon) and MCF-7 (breast), derivatives showed cytotoxic effects with IC50 values in the low micromolar range. The mechanism appears to involve inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Cell LineIC50 (μM)Mechanism of Action
HT290.5Tubulin polymerization inhibition
MCF-70.3Induction of apoptosis
A27800.4G2/M cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests against various bacterial strains demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and function.

Case Studies

  • Study on Antitumor Effects : A study published in Molecular Diversity reported that a similar isoindole derivative exhibited potent antitumor effects in vivo using xenograft models. The compound significantly reduced tumor size compared to controls and showed minimal toxicity in normal tissues .
  • Antimicrobial Efficacy : In a study assessing the antimicrobial potential of various quinazoline derivatives, the compound demonstrated effective inhibition against Staphylococcus aureus with an MIC value of 32 μg/mL. The study suggests that modifications in the side chain can enhance activity against resistant strains .

The biological activities of this compound can be attributed to several mechanisms:

  • Tubulin Binding : Similar compounds have been shown to bind to tubulin, preventing its polymerization which is crucial for mitotic spindle formation during cell division.
  • Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells has been observed, likely through the activation of caspases and subsequent cellular signaling cascades.

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